

SW-034538 as a USP1 inhibitor in DNA repair

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Compound of Interest

Compound Name: SW-034538

Cat. No.: B12415436

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Acknowledgment Regarding SW-034538

Initial research indicates that the compound **SW-034538** is an inhibitor of Thousand-And-One Kinase 2 (TAOK2), not Ubiquitin-Specific Protease 1 (USP1). Publicly available data from chemical suppliers and research publications consistently identify **SW-034538** as a TAOK2 inhibitor with a reported IC50 of 300 nM[1][2][3]. TAOK2 is a serine/threonine-protein kinase involved in various cellular processes, including the G2/M transition DNA damage checkpoint, microtubule dynamics, and neuronal development[4][5][6][7].

Given this information, a technical guide on "SW-034538 as a USP1 inhibitor" cannot be accurately compiled. However, to address the core scientific interest in the inhibition of USP1 for DNA repair, this document will serve as an in-depth technical guide on the role of well-characterized USP1 inhibitors in DNA repair, utilizing publicly available data for prominent examples such as ML323 and KSQ-4279.

An In-Depth Technical Guide to USP1 Inhibition in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction to USP1 and its Role in DNA Repair

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR)[8][9][10]. It functions as a key regulator of two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS)[8][9]



[10]. USP1 carries out its function as a heterodimer with its cofactor, USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity[11][12].

The primary substrates of the USP1-UAF1 complex in the context of DNA repair are monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 (ID2) complex[8][11][13]. By removing the ubiquitin molecule from these proteins, USP1 effectively switches off the signaling cascades that they initiate[14][15].

- Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of DNA interstrand crosslinks (ICLs). Upon DNA damage, the FANCI-FANCD2 complex is monoubiquitinated, which is a critical step for the recruitment of downstream repair proteins[14][15]. USP1 deubiquitinates FANCD2, thereby reversing this activation step[14][15].
- Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases[11] [12]. USP1 deubiquitinates PCNA, preventing the unscheduled recruitment of these error-prone polymerases and thus maintaining genomic stability[11][12].

Due to its role in enabling cancer cells to tolerate DNA damage, USP1 has emerged as a promising therapeutic target. Inhibition of USP1 can lead to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair, and sensitizing cancer cells to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors[13]. This has led to the development of several small molecule inhibitors targeting USP1.

Quantitative Data for Representative USP1 Inhibitors

The following tables summarize the quantitative data for two well-characterized USP1 inhibitors, ML323 and KSQ-4279.

Table 1: In Vitro Potency of USP1 Inhibitors



Compound	Assay Type	Substrate	IC50 / Ki	Reference
ML323	Ubiquitin- Rhodamine	Ub-Rho	76 nM (IC50)	[16][17]
Gel-based	K63-linked diubiquitin	174 nM (IC50)	[16]	
Gel-based	Ub-PCNA	820 nM (IC50)	[16]	_
Inhibition Constant	Free Enzyme	68 nM (Ki)	[16]	
Inhibition Constant	Enzyme- Substrate Complex	183 nM (K'i)	[16]	
KSQ-4279	Ubiquitin- Rhodamine	Ub-Rho	2 nM (Affinity)	[18]

Table 2: Cellular and In Vivo Activity of USP1 Inhibitors

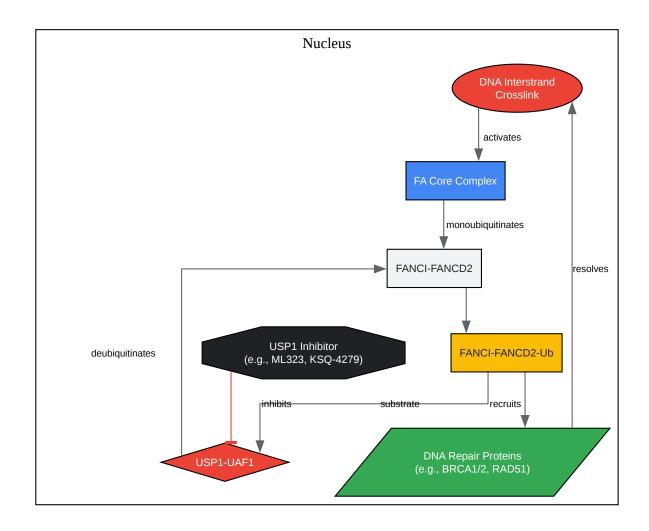


Compound	Cell Line / Model	Effect	Observations	Reference
ML323	H596 (NSCLC)	Increased Ub- PCNA & Ub- FANCD2	Effect observed at 5 μΜ	[16]
H596, U2OS	Potentiation of Cisplatin Cytotoxicity	Sensitizes cisplatin-resistant cells	[19]	
Osteosarcoma Xenograft	Tumor Growth Inhibition	5 and 10 mg/kg intraperitoneal injection	[20]	_
KSQ-4279	BRCA-deficient models	Single-agent tumor growth inhibition	Dose-dependent effect	[21]
Ovarian & TNBC PDX models	Combination with PARP inhibitor	Durable tumor regressions	[21]	
PARP-refractory TNBC PDX	Combination with AZD5305 (PARP inhibitor)	Greater and more durable anti-tumor activity	[22]	_
BRCA1/2- mutated breast cancer cells	Apoptosis and Cell Cycle Arrest	Induces S-phase arrest and accumulation of yH2AX	[23]	_

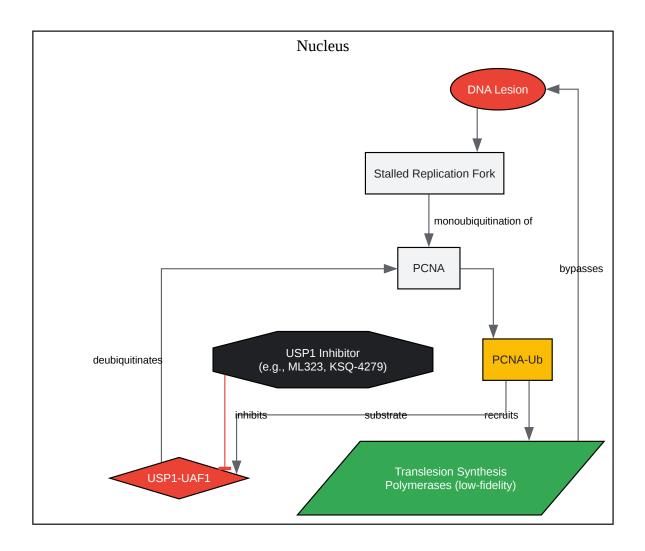
Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the role of USP1 in the Fanconi Anemia and Translesion Synthesis pathways and the effect of its inhibition.

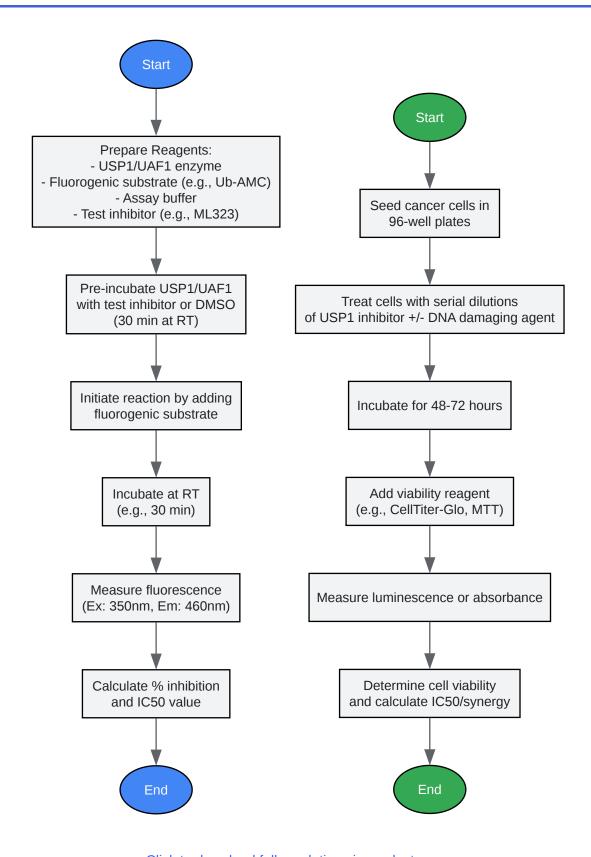












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